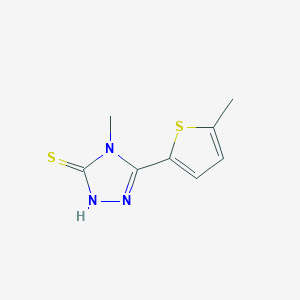
2-(4-chlorophenyl)-N-(cyclohexylmethyl)acetamide
Descripción general
Descripción
2-(4-chlorophenyl)-N-(cyclohexylmethyl)acetamide, commonly known as CCMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CCMA belongs to the class of compounds known as amides and is synthesized through a multistep process involving the reaction of various reagents.
Mecanismo De Acción
The exact mechanism of action of CCMA is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. CCMA has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
CCMA has been shown to have a range of biochemical and physiological effects. It has been found to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of pain and inflammation. CCMA has also been shown to reduce the activity of certain enzymes, such as cyclooxygenase-2, which are involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCMA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. CCMA also exhibits a range of pharmacological activities, making it a useful tool for studying the mechanisms of action of drugs that target the GABAergic system. However, CCMA has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on CCMA. One area of interest is the development of new derivatives of CCMA that exhibit improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of the potential use of CCMA in the treatment of other neurological conditions, such as epilepsy and anxiety disorders. Finally, further research is needed to fully understand the mechanisms of action of CCMA and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
CCMA has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. CCMA has also been shown to have potential as a treatment for neuropathic pain, a condition that affects millions of people worldwide.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(cyclohexylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c16-14-8-6-12(7-9-14)10-15(18)17-11-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJFZQZGNKNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(cyclohexylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267061.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267068.png)
![2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267073.png)
![5-[2-(4-chlorophenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4267120.png)


![2-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4267138.png)


![methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4267154.png)
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267157.png)
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267166.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4267174.png)
![2-{[5-(4-bromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B4267176.png)